molecular formula C17H20N2OS B4648165 N-(4-methylbenzyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide

N-(4-methylbenzyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide

Cat. No.: B4648165
M. Wt: 300.4 g/mol
InChI Key: AKWLWRZDMWBGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. It also reduces the expression of vascular endothelial growth factor, which is involved in angiogenesis and tumor growth. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation in the brain, which are major contributors to neurodegeneration.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in preclinical studies. In cancer research, this compound has shown anti-proliferative and anti-metastatic properties by inhibiting the activity of matrix metalloproteinases and reducing the expression of vascular endothelial growth factor. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation in the brain, which are major contributors to neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylbenzyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide in lab experiments is its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations is the lack of clinical studies to evaluate its safety and efficacy in humans. Further research is needed to determine the optimal dosage and administration route of this compound.

Future Directions

There are several future directions for the research of N-(4-methylbenzyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study the structure-activity relationship of this compound to optimize its therapeutic potential. Additionally, further research is needed to explore its potential applications in other diseases such as diabetes and cardiovascular diseases.

Scientific Research Applications

N-(4-methylbenzyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown anti-proliferative and anti-metastatic properties by inhibiting the activity of matrix metalloproteinases and reducing the expression of vascular endothelial growth factor. In Alzheimer's disease and Parkinson's disease research, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-6-8-14(9-7-13)12-18-17(20)19-10-2-4-15(19)16-5-3-11-21-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWLWRZDMWBGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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